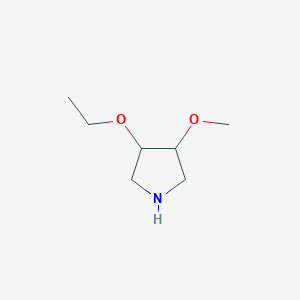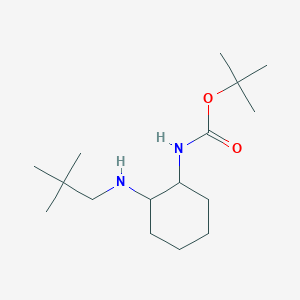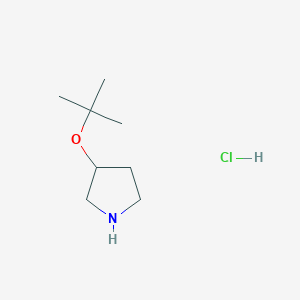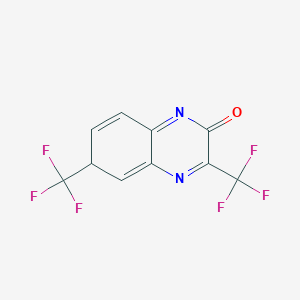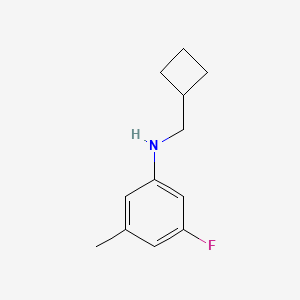
N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .
Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species. These properties can be determined through various experimental techniques .
Aplicaciones Científicas De Investigación
Catalytic Applications
- Catalysis with CO2 as a C1 Building Block : A study by Yang et al. (2015) highlights the use of a fluoro-functionalized polymeric N-heterocyclic carbene-Zn complex in catalyzing the formylation and methylation of amines using CO2, demonstrating high activity and stability (Yang et al., 2015).
Chemical Synthesis and Reaction Studies
- Kinetics of Nucleophilic Displacement Reactions : The kinetics of reactions involving substituted α-halogenopyridines with N-methylaniline, as detailed by Brewis et al. (1974), reveal important aspects of the nucleophilic displacement in aromatic systems (Brewis et al., 1974).
- Synthetic Route to Indole Derivatives : Gazvoda et al. (2018) discuss the synthesis of 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, demonstrating the intricate chemical pathways and challenges in synthesizing related compounds (Gazvoda et al., 2018).
Biochemical and Metabolic Studies
- Microsomal Metabolism of Methylanilines : Boeren et al. (1992) explore the metabolism of methylanilines in rat liver microsomes, identifying various metabolites and elucidating the metabolic pathways (Boeren et al., 1992).
Nucleic Acid Studies
- Nucleoside-Based Hybridization Probes : Aro-Heinilä et al. (2019) synthesized a 3-fluoro-6-methylaniline nucleoside and studied its ability to form mercury-mediated base pairs, offering insights into nucleic acid interactions (Aro-Heinilä et al., 2019).
Crystallography
- X-ray Crystallography : Mayes et al. (2008) conducted crystallographic studies on chlorinated methylanilines, providing structural insights and understanding of intermolecular interactions (Mayes et al., 2008).
Catalytic Asymmetric Hydroaminoalkylation
- Group 5 Metal Binaphtholate Complexes : Reznichenko et al. (2011) investigated the use of silylated binaphtholate tantalum and niobium complexes in catalyzing asymmetric hydroaminoalkylation, contributing to synthetic organic chemistry (Reznichenko et al., 2011).
Environmental Toxicology
- Metabonomic Assessment of Toxicity : Bundy et al. (2002) utilized NMR spectroscopy for the metabonomic assessment of fluoroaniline toxicity, offering a novel approach to studying the environmental impact of such compounds (Bundy et al., 2002).
Stereoelectronic and Resonance Effects
- N-Cyclopropyl-Based Single Electron Transfer Probes : Grimm et al. (2020) explored the rate of ring opening in N-cyclopropyl-N-methylaniline, contributing to the understanding of electron transfer mechanisms (Grimm et al., 2020).
Oxidative Direct Cyclization
- Copper-Catalyzed Cyclization : Nishino et al. (2011) presented a study on the copper-catalyzed oxidative direct cyclization of N-methylanilines, showcasing a method in organic synthesis (Nishino et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-11(13)7-12(6-9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUHARBQVJIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



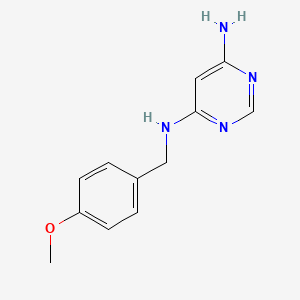
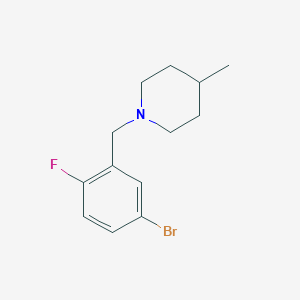
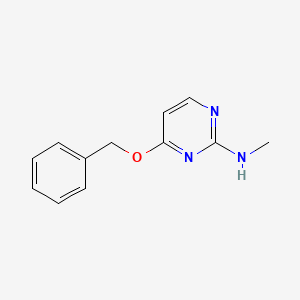
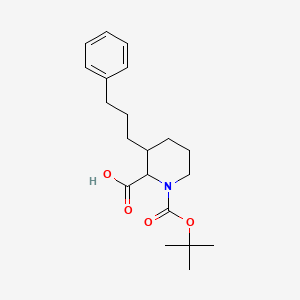
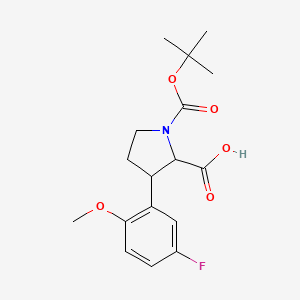
![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)

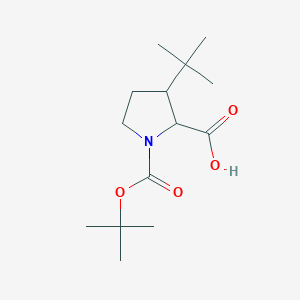
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
